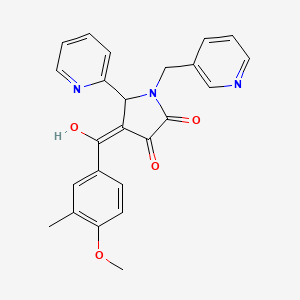
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol, also known as HPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activity of various kinases involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and inflammation, the induction of apoptosis (programmed cell death), and the modulation of immune responses. This compound has also been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, this compound also has some limitations, including its high cost and limited availability, as well as the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol, including the development of new drugs for the treatment of cancer and inflammatory diseases, the optimization of this compound synthesis methods for increased yield and purity, and the investigation of this compound's potential applications in materials science and agriculture. Additionally, further research is needed to fully understand this compound's mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol involves the reaction of 1-(1H-pyrazol-3-ylcarbonyl)piperidine with formaldehyde, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound. This method has been optimized to produce this compound in high yields and purity, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
3-(hydroxymethyl)-1-(1H-pyrazol-3-ylcarbonyl)-3-piperidinol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been used as a plant growth regulator, enhancing crop yield and quality. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-7-10(16)3-1-5-13(6-10)9(15)8-2-4-11-12-8/h2,4,14,16H,1,3,5-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJRJDJXCJSVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NN2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B5323869.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}piperidine](/img/structure/B5323879.png)
![3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5323880.png)
![rel-(3aS,6aR)-5-glycyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one hydrochloride](/img/structure/B5323881.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![2-[2-(2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5323944.png)